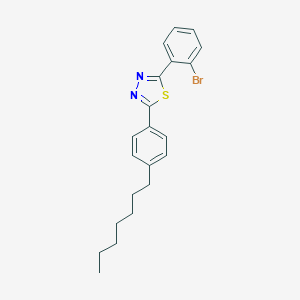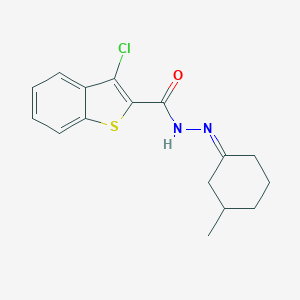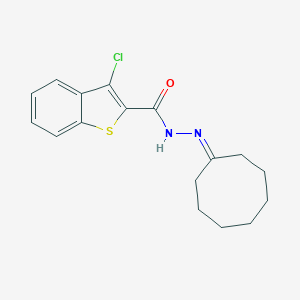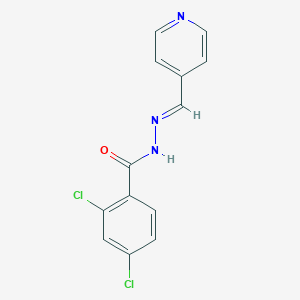![molecular formula C20H12FNO3 B414657 4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE](/img/structure/B414657.png)
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE is a synthetic organic compound with a molecular formula of C20H12FNO3 and a molecular weight of 333.3125832 This compound is characterized by the presence of a fluorine atom, a benzamide group, and a benzochromenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE typically involves the following steps:
Formation of the benzochromenone core: The benzochromenone core can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Introduction of the fluorine atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the benzamide group: The benzamide group can be introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzochromenone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced benzochromenone derivatives.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
科学研究应用
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE can be compared with other similar compounds, such as:
- 3-(2-chlorophenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)-thiazol-2-yl)acrylonitrile
- 4H,8H-pyrano[2,3-f]chromene-4,8-diones
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of the fluorine atom in this compound makes it unique and can influence its reactivity and biological activity.
属性
分子式 |
C20H12FNO3 |
|---|---|
分子量 |
333.3g/mol |
IUPAC 名称 |
4-fluoro-N-(3-oxobenzo[f]chromen-2-yl)benzamide |
InChI |
InChI=1S/C20H12FNO3/c21-14-8-5-13(6-9-14)19(23)22-17-11-16-15-4-2-1-3-12(15)7-10-18(16)25-20(17)24/h1-11H,(H,22,23) |
InChI 键 |
VAIVYSRSSBLOSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)NC(=O)C4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)NC(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B414574.png)
![Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414576.png)
![Diphenylmethanone [1-(2-thienyl)ethylidene]hydrazone](/img/structure/B414577.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414581.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B414584.png)


![2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B414588.png)


![3-(4-chlorophenyl)-5-(4-methylbenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B414593.png)
![3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B414594.png)
![Propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414595.png)
